8-methoxy-5-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5-azaspiro[3.5]nonane is a chemical compound that has garnered significant interest in scientific research due to its unique spirocyclic structure and potential biological activity. This compound is characterized by a spirocyclic framework where a nitrogen atom is incorporated into the ring system, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate amines with cyclic ketones or aldehydes, followed by cyclization under acidic or basic conditions. For instance, the reaction of a methoxy-substituted amine with a cyclic ketone in the presence of a strong acid can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency. The scalability of these processes is crucial for large-scale production, especially for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic amines.
Substitution: Functionalized spirocyclic derivatives.
Scientific Research Applications
8-Methoxy-5-azaspiro[3.5]nonane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of novel therapeutics for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methoxy-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing its potency and selectivity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with an oxygen atom in the ring system.
1-Substituted 2-azaspiro[3.3]heptanes: Compounds with a smaller ring size but similar spirocyclic framework.
Uniqueness
8-Methoxy-5-azaspiro[3.5]nonane is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and binding affinity, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
2361636-52-2 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methoxy-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-3-6-10-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
NEHJVYBKNUSGBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC2(C1)CCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.